molecular formula C14H26N2O2 B5091927 1-Ethylpiperidin-3-yl cyclohexylcarbamate

1-Ethylpiperidin-3-yl cyclohexylcarbamate

Cat. No.: B5091927
M. Wt: 254.37 g/mol
InChI Key: IGLNKJQEANOIGR-UHFFFAOYSA-N
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Description

1-Ethylpiperidin-3-yl cyclohexylcarbamate is a chemical compound with a unique structure that combines a piperidine ring with a cyclohexylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethylpiperidin-3-yl cyclohexylcarbamate typically involves the reaction of 1-ethylpiperidine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as nucleophilic substitution, catalytic reduction, and reductive amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethylpiperidin-3-yl cyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine or carbamate compounds .

Scientific Research Applications

1-Ethylpiperidin-3-yl cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethylpiperidin-3-yl cyclohexylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and carbamate compounds, such as:

Uniqueness

1-Ethylpiperidin-3-yl cyclohexylcarbamate is unique due to its specific combination of a piperidine ring and a cyclohexylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(1-ethylpiperidin-3-yl) N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-2-16-10-6-9-13(11-16)18-14(17)15-12-7-4-3-5-8-12/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLNKJQEANOIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)OC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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